molecular formula C17H18N2O2 B12530004 N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide CAS No. 653591-75-4

N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide

Katalognummer: B12530004
CAS-Nummer: 653591-75-4
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: OVUWOXSLBTXBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and connected by an ethanediamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N1-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-(2,4-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanediamide
  • N~1~-(2,4-Dimethylphenyl)-N~2~-(4-nitrophenyl)ethanediamide
  • N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanediamide

Uniqueness

N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

653591-75-4

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

N'-(2,4-dimethylphenyl)-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C17H18N2O2/c1-11-4-7-14(8-5-11)18-16(20)17(21)19-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI-Schlüssel

OVUWOXSLBTXBSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.